cis-2-Butene-1,4-Diol

Vue d'ensemble

Description

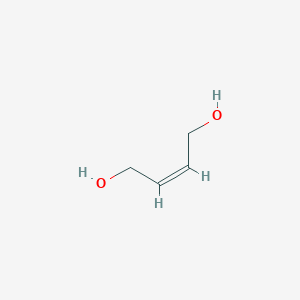

Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da . It is used in the production of endosulfan and as a precursor in the polymerization of gasoline .

Synthesis Analysis

The synthesis of cis-2-Butene-1,4-Diol involves various chemical reactions. For instance, it is used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .Molecular Structure Analysis

The molecular structure of cis-2-Butene-1,4-Diol consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cis-2-Butene-1,4-Diol is used in the production of endosulfan. It reacts with hexachlorocyclopentadiene to form endosulfan diol. Endosulfan diol then reacts with thionyl chloride to form endosulfan . It is also employed as a cross-linking agent .Physical And Chemical Properties Analysis

Cis-2-Butene-1,4-Diol is a liquid at 20 degrees Celsius . It has a boiling point of 235 degrees Celsius and a melting point of 7 degrees Celsius . The compound has a specific gravity of 1.08 and a refractive index of 1.48 . It is completely soluble in water and very soluble in ethanol and acetone .Applications De Recherche Scientifique

- Details : Researchers use this compound to study reaction mechanisms and explore how different catalysts influence these processes. For instance, (DPCB-OMe) efficiently catalyzes the cyclodehydration of cis-2-butene-1,4-diol with active methylene compounds, yielding 2-vinyl-2,3-dihydrofurans in good to high yields .

- Process : In an optimized experimental procedure, cB and uniform chain length α,ω-diacids are used to synthesize polyesters via melt condensation. The resulting poly(ethylene succinate) (PcBX) has a high molecular weight (up to 79.5 kDa) without side reactions during condensation .

Catalysis and Isomerization Studies

Polyester Synthesis

Mécanisme D'action

Target of Action

cis-2-Butene-1,4-Diol is a chemical compound that has been used in the production of endosulfan . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .

Mode of Action

It is known to participate in reactions involving isomerization, hydrogenation, and hydrogenolysis . In the production of endosulfan, it reacts with hexachlorocyclopentadiene to form endosulfan diol .

Biochemical Pathways

cis-2-Butene-1,4-Diol is involved in the synthesis of endosulfan, a widely used insecticide. The compound reacts with hexachlorocyclopentadiene to form endosulfan diol, which then reacts with thionyl chloride to form endosulfan .

Pharmacokinetics

Its physical properties such as its boiling point (235 °c), melting point (4-10 °c), and density (1072 g/mL at 20 °C) have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be involved in the synthesis of endosulfan, an insecticide . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .

Action Environment

The action of cis-2-Butene-1,4-Diol can be influenced by various environmental factors. For instance, its physical properties such as boiling point, melting point, and density can be affected by temperature and pressure . Additionally, its reactivity in chemical reactions can be influenced by the presence of other compounds and catalysts .

Safety and Hazards

Cis-2-Butene-1,4-Diol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018106 | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

cis-2-Butene-1,4-Diol | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS RN |

6117-80-2, 110-64-5 | |

| Record name | cis-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-butene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA7VGU6SCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cis-2-Butene-1,4-diol?

A1: cis-2-Butene-1,4-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: How is the structure of cis-2-Butene-1,4-diol confirmed spectroscopically?

A2: Several spectroscopic techniques are employed to confirm the structure of cis-2-Butene-1,4-diol, including:

- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups through their characteristic absorption bands. For cis-2-Butene-1,4-diol, prominent bands include those corresponding to O-H stretching (broad band around 3200-3500 cm-1) and C=C stretching (around 1650 cm-1). [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the arrangement of hydrogen and carbon atoms, respectively, within the molecule. [, , , ]

Q3: How does cis-2-Butene-1,4-diol impact the properties of polyurethanes?

A3: cis-2-Butene-1,4-diol is often incorporated into polyurethane synthesis as a chain extender. It introduces unsaturation into the polymer backbone, influencing properties such as: [, ]

- Flexibility and Elasticity: Increasing chain extender unsaturation can decrease tensile strength, elongation, and modulus, ultimately increasing flexibility. []

- Phase Morphology: The unsaturated structure affects phase separation and hydrogen bonding within the polyurethane, impacting its mechanical and thermal properties. []

Q4: What is the significance of cis-2-Butene-1,4-diol in selective hydrogenation reactions?

A4: cis-2-Butene-1,4-diol is a key intermediate in the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol. Various catalyst systems, especially palladium-based ones, are investigated for this reaction. [, , ]

Q5: How does the choice of catalyst and reaction conditions impact selectivity in 2-Butyne-1,4-diol hydrogenation?

A5: Catalyst support and reaction conditions play crucial roles in determining product selectivity. For instance:

- Palladium on Calcium Carbonate with Ammonia: This system exhibits remarkable selectivity towards cis-2-Butene-1,4-diol due to the competitive adsorption of ammonia on the catalyst surface. []

- Monolithic Downflow Bubble Column Reactor: This reactor system, operating under specific flow conditions and bubble dispersion levels, demonstrates high selectivity towards cis-2-Butene-1,4-diol by enabling efficient gas-liquid interaction and controlled reaction conditions. []

Q6: How is computational chemistry applied to understand the reactivity of cis-2-Butene-1,4-diol?

A6: Computational studies are employed to investigate various aspects, including:

- Reaction Mechanism: Density functional theory (DFT) calculations can help elucidate the mechanism of reactions involving cis-2-Butene-1,4-diol, such as its adsorption on silicon surfaces. []

- Neighboring Group Participation: Computational methods, such as DFT, are used to explore the possibility of neighboring group participation in reactions involving cis-2-Butene-1,4-diol derivatives, like in the synthesis of psico-oxetanocin analogues. []

Q7: How do structural modifications of cis-2-Butene-1,4-diol derivatives affect their properties?

A7:

- Chain Length: In the synthesis of lactone-type anionic surfactants, increasing the size of the lactone ring derived from cis-2-Butene-1,4-diol leads to lower critical micelle concentrations (CMC), indicating increased surface activity. []

- Side Chains: Introducing a hexyl side chain into the lactone-type surfactants can affect their aggregation behavior and solubilization ability due to steric hindrance. []

Q8: How stable are unsaturated polyesters incorporating cis-2-Butene-1,4-diol?

A8: The thermal stability of unsaturated polyesters containing cis-2-Butene-1,4-diol can be lower compared to their saturated counterparts. This is attributed to the presence of the double bond in the diol structure. []

Q9: What are the applications of cis-2-Butene-1,4-diol in organic synthesis?

A9:

- Synthesis of Natural Products: cis-2-Butene-1,4-diol serves as a valuable starting material in the synthesis of various natural products, including (+)-tetronolide, the aglycon of tetrocarcins, [] and 3-epi-jaspine B, a cytotoxic anhydrophytosphingosine. []

- Preparation of Tripodal Ligands: It can be used to synthesize all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane and its derivatives, which function as tripodal ligands in organometallic chemistry. []

Q10: How is cis-2-Butene-1,4-diol utilized in material science?

A10:

- Preparation of Nanoparticles: cis-2-Butene-1,4-diol can be employed in the synthesis of crosslinked polydicyclopentadiene nanoparticles via a ring-opening metathesis polymerization-induced self-assembly approach. []

- Modification of Kevlar Fiber: It has been explored as a modifier for Kevlar fiber, aiming to improve its interfacial adhesion properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)